molecular formula C22H35N3O3 B2745821 Tert-butyl 4-(3-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)piperazine-1-carboxylate CAS No. 2418678-79-0

Tert-butyl 4-(3-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)piperazine-1-carboxylate

Cat. No.: B2745821
CAS No.: 2418678-79-0
M. Wt: 389.54
InChI Key: VLCYAUNHKARDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an aziridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Aziridine Moiety: The aziridine group can be introduced via the reaction of an appropriate alkene with a nitrogen source, such as chloramine-T, under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate phenyl halide and a Lewis acid catalyst.

    Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel polymers and materials with specific mechanical or chemical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving piperazine derivatives.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can interact with various receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)piperazine-1-carboxylate is unique due to the presence of the aziridine moiety, which imparts specific reactivity and biological activity. This distinguishes it from other piperazine derivatives that may lack this functional group.

Properties

IUPAC Name

tert-butyl 4-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-17(2)14-25-15-19(25)16-27-20-8-6-7-18(13-20)23-9-11-24(12-10-23)21(26)28-22(3,4)5/h6-8,13,17,19H,9-12,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYAUNHKARDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.